molecular formula C24H30N3O3P B15094578 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite

Cat. No.: B15094578
M. Wt: 439.5 g/mol
InChI Key: GYIOJEOJXGBBDO-UHFFFAOYSA-N
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Description

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite is a trivalent phosphorus (P³⁺) compound featuring three aryl substituents: two 4-(dimethylamino)phenyl groups and one 3-(dimethylamino)phenyl group. Phosphites are widely utilized as antioxidants, stabilizers, and intermediates in organic synthesis due to their ability to scavenge free radicals and inhibit oxidation.

Chemical Reactions Analysis

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and bases like sodium hydroxide for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite is a chemical compound with potential applications in scientific research. It is available for purchase from chemical suppliers such as Chemenu and GlpBio .

Properties and Preparation

  • Stock Solution Preparation GlpBio provides a table for preparing stock solutions of the compound. For example, to prepare a 1 mM solution, one would dissolve 1 mg of the compound in 2.2754 mL of solvent .
  • In vivo Formulation GlpBio offers an in vivo formulation calculator for this phosphite, including methods for preparing solutions using DMSO, PEG300, Tween 80, ddH2O, or Corn oil .

Potential Applications

While the provided search results do not offer explicit applications of "this compound," they do point to research areas where similar compounds are used:

  • α-Glucosidase Inhibition Bis(dimethylamino)benzophenone derivatives have been studied for their potential to inhibit α-glucosidase, an enzyme relevant to blood sugar regulation in diabetic individuals .
  • Cocaine Abuse Therapeutics Analogs of diphenylmethoxy compounds have been researched for their potential as long-acting cocaine abuse therapeutic agents .
  • Activation Analysis Dimethylamino compounds may be used in activation analysis, a method for identifying and measuring minute quantities of elements in manufacturing and research applications requiring high purity standards .

Mechanism of Action

The mechanism by which 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite exerts its effects involves the interaction with molecular targets such as enzymes and reactive oxygen species. It acts as a phosphorizing agent, introducing phosphorus-containing groups into organic molecules, which can alter their chemical properties and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target phosphite with structurally related phosphorus-containing compounds:

Compound Type Substituents P Oxidation State Key Properties Applications
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite Phosphite 3-/4-(dimethylamino)phenyl +3 High reactivity, electron-rich Antioxidants, stabilizers
bis(4-(methoxycarbonyl)phenyl) phenylphosphate (3a) Phosphate 4-methoxycarbonylphenyl +5 Low reactivity, photostability Photophysical materials
bis(4-methylphenyl) phenyl phosphate Phosphate 4-methylphenyl +5 Moderate stability Industrial plasticizers

Key Observations:

  • Phosphite vs. Phosphate Reactivity : The target phosphite’s trivalent phosphorus makes it more reactive than pentavalent phosphates (e.g., 3a and the compound in ). This higher reactivity is advantageous in antioxidant applications but may reduce thermal stability .
  • Substituent Effects: The dimethylamino groups in the target compound provide strong electron-donating effects, enhancing radical-scavenging efficiency. In contrast, methoxycarbonyl groups in 3a are electron-withdrawing, which stabilizes the phosphate structure and alters photophysical behavior . Methyl groups in ’s compound offer weaker electron-donating effects, resulting in intermediate stability .

Photophysical and Stability Data

highlights that substituents significantly impact photophysical properties. For example:

  • bis(4-(methoxycarbonyl)phenyl) phenylphosphate (3a) : Exhibits red-shifted absorption spectra due to electron-withdrawing groups, making it suitable for light-harvesting applications.
  • Target Phosphite: While direct data are unavailable, its electron-donating dimethylamino groups likely blue-shift absorption spectra compared to 3a, reducing photodegradation but limiting use in optoelectronics .

Biological Activity

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite, a compound featuring a phosphite group and dimethylamino substituents, has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antifungal activity, and potential mechanisms of action, supported by recent research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves microwave-assisted methods that enhance yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and assess purity levels.

Antifungal Activity

Research indicates that compounds related to this compound exhibit notable antifungal properties. For instance, aminophosphonic derivatives have shown antifungal activity against strains like L. prolificans, with concentrations exceeding 900 μg/mL demonstrating efficacy . In a comparative study, the compound's antifungal activity was evaluated alongside voriconazole, revealing comparable viability percentages in treated cell lines.

Cytotoxicity

The cytotoxic effects of this compound were assessed using the MTT assay on COS-7 cells. The results indicated varying levels of cytotoxicity across different compounds. For example, at a concentration of 1000 µM, the compound exhibited a viability of 67.91%, which is comparable to voriconazole (68.55%) but significantly higher than other tested compounds .

Compound (1000 µM)Viability (%)
739.01 ± 2.45
1138.72 ± 1.31
1341.85 ± 3.13
22 67.91 ± 4.85
2760.26 ± 3.15
Voriconazole68.55 ± 2.05

Docking studies have suggested that the mechanism of action for the antifungal activity of these compounds may involve the inhibition of lanosterol-14-alpha-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition occurs through interactions with hydrophobic cavities within the enzyme, leading to disrupted membrane integrity in fungal cells .

Case Studies

In a study focusing on the biological evaluation of related aminophosphonic acids, several derivatives were synthesized and tested for their biological activities against various pathogens. The findings underscored the importance of structural modifications in enhancing biological activity and reducing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite in a laboratory setting?

Methodological Answer: The synthesis of aryl phosphites typically involves a two-step process: (1) preparation of the phenolic intermediates and (2) phosphorylation. For this compound:

  • Step 1 : Synthesize 3-(dimethylamino)phenol and 4-(dimethylamino)phenol via nucleophilic substitution or reductive amination of nitro precursors .
  • Step 2 : React these phenols with phosphorus trichloride (PCl₃) in an inert solvent (e.g., THF or dichloromethane) under controlled temperatures (0–5°C). Use a molar ratio of 1:2 (PCl₃ to phenol derivatives) to ensure bis-substitution. Neutralize HCl byproduct with a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What safety precautions and personal protective equipment (PPE) are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, safety goggles, and NIOSH-approved N95 masks to avoid inhalation of dust/aerosols .
  • Ventilation : Use fume hoods for synthesis and handling; ensure local exhaust ventilation during weighing .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture ingress .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm for N(CH₃)₂). ³¹P NMR will show a singlet near δ 120–130 ppm for the phosphite group .
  • FT-IR : Look for P-O-C stretches (950–1050 cm⁻¹) and N-CH₃ vibrations (2800–3000 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of dimethylamino groups) .
  • Elemental Analysis : Validate C, H, N, and P percentages (±0.3% deviation) .

Advanced Research Questions

Q. How do the electronic effects of the dimethylamino substituents influence the reactivity of the phosphite group in catalytic applications?

Methodological Answer: The electron-donating dimethylamino groups enhance the nucleophilicity of the phosphite’s oxygen atoms, making it a stronger ligand for transition metals (e.g., Pd, Ni). To assess this:

  • DFT Calculations : Compare charge distribution at the phosphorus center with/without substituents .
  • Catalytic Screening : Test the compound in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor reaction rates and yields versus non-substituted phosphites .
  • X-ray Crystallography : Resolve metal-phosphite complexes to study bond lengths and coordination geometry .

Q. What experimental approaches can be used to assess the stability of this phosphite under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic Stability Studies :
    • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen .
    • pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via ³¹P NMR or HPLC .
    • Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; analyze purity changes .

Q. How can researchers resolve contradictions in reported data regarding the compound’s stability or reactivity in different solvent systems?

Methodological Answer:

  • Controlled Replication : Repeat experiments using identical solvents (e.g., DMF vs. THF) and anhydrous conditions .
  • Solvent Parameter Analysis : Correlate reactivity with Kamlet-Taft parameters (polarity, hydrogen-bonding) .
  • Isolation of Intermediates : Use in-situ IR or stopped-flow techniques to detect transient species .

Properties

Molecular Formula

C24H30N3O3P

Molecular Weight

439.5 g/mol

IUPAC Name

[3-(dimethylamino)phenyl] bis[4-(dimethylamino)phenyl] phosphite

InChI

InChI=1S/C24H30N3O3P/c1-25(2)19-10-14-22(15-11-19)28-31(29-23-16-12-20(13-17-23)26(3)4)30-24-9-7-8-21(18-24)27(5)6/h7-18H,1-6H3

InChI Key

GYIOJEOJXGBBDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)N(C)C)OC3=CC=CC(=C3)N(C)C

Origin of Product

United States

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